N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC8753543
Molecular Formula: C22H18N2O3
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N2O3 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H18N2O3/c1-26-18-11-9-15(10-12-18)13-21(25)23-17-6-4-5-16(14-17)22-24-19-7-2-3-8-20(19)27-22/h2-12,14H,13H2,1H3,(H,23,25) |
| Standard InChI Key | PBSXMFHOQFQSKG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Introduction
Chemical Properties and Structural Characterization
Molecular Architecture
The compound consists of three primary components:
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A benzoxazole ring (C₇H₅NO), a heterocyclic system known for enhancing metabolic stability and binding affinity in drug candidates .
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A 3-phenyl substituent attached to the benzoxazole's 2-position, providing a planar aromatic surface for π-π interactions .
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A 4-methoxyphenylacetamide group (C₉H₁₁NO₂), which introduces hydrogen-bonding capacity via the acetamide carbonyl and methoxy oxygen.
The IUPAC name, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, reflects this arrangement .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₈N₂O₃ | |
| Molecular Weight | 358.4 g/mol | |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| InChIKey | PBSXMFHOQFQSKG-UHFFFAOYSA-N | |
| PubChem CID | 1341154 |
The canonical SMILES string illustrates the connectivity: the benzoxazole (C1=CC=C2C(=NC3=CC=CC=C3O2)C=C1) is bonded to the phenylacetamide group via the 3-position . The methoxy group at the 4-position of the phenyl ring enhances solubility relative to unsubstituted analogs.
Synthesis and Derivative Optimization
Synthetic Pathways
While no explicit protocol for this compound is published, analogous benzoxazole-acetamide derivatives are synthesized via:
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Benzoxazole Formation: Condensation of 2-aminophenol with carboxylic acid derivatives under dehydrating conditions .
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to introduce aryl groups at the benzoxazole's 2-position . For example, 2-bromobenzoxazole reacts with 4-methoxyphenylboronic acid to yield the 3-(benzoxazol-2-yl)phenyl intermediate .
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Acetamide Installation: Acylation of the aniline nitrogen with 4-methoxyphenylacetyl chloride .
A 2024 study on similar acetamides reported yields exceeding 80% using Pd(PPh₃)₄ catalysis in 1,4-dioxane at 100°C .
Structural Analogues and Activity Trends
Comparative data from related compounds suggest:
The 4-methoxy group in the target compound may improve membrane permeability compared to the 2-methoxy analog in compound 52 .
Computational and Molecular Modeling Studies
Molecular Dynamics Simulations
MM/GBSA calculations on compound 52 predicted a binding free energy of −45.2 kcal/mol to P2Y₁₄R, driven by van der Waals interactions (−38.7 kcal/mol) and electrostatic contributions (−6.5 kcal/mol) . The target compound’s 4-methoxy group may further stabilize the complex through hydrophobic interactions with Ile¹²⁷ .
ADMET Predictions
Using SwissADME:
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Lipophilicity: LogP = 3.1 (optimal range: 2–3.5)
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Solubility: LogS = −4.2 (moderately soluble)
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Bioavailability Score: 0.55
The methoxy group reduces LogP compared to unsubstituted analogs (LogP = 3.9), potentially mitigating hepatotoxicity .
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